METHANONE](/img/structure/B3467399.png)
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
Vue d'ensemble
Description
4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone: is a complex organic compound with the molecular formula C21H25N3O5. This compound is notable for its unique structure, which includes both piperazine and nitrophenyl groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance.
-
Step 1: Preparation of 3-ethoxy-4-methoxybenzyl chloride
Reagents: 3-ethoxy-4-methoxybenzaldehyde, thionyl chloride
Conditions: Reflux in anhydrous conditions
-
Step 2: Formation of piperazine intermediate
Reagents: Piperazine, 3-ethoxy-4-methoxybenzyl chloride
Conditions: Reflux in ethanol
-
Step 3: Coupling with 4-nitrobenzoyl chloride
Reagents: 4-nitrobenzoyl chloride, piperazine intermediate
Conditions: Stirring at room temperature in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of brominated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. The presence of both piperazine and nitrophenyl groups suggests it could be a candidate for drug development, particularly in targeting neurological pathways .
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its stable aromatic structure and functional groups .
Mécanisme D'action
The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in binding to specific enzymes or proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone
- 4-(3-ethoxy-4-methoxybenzyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone stands out due to its combination of ethoxy, methoxy, piperazine, and nitrophenyl groups
Propriétés
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-29-20-14-16(4-9-19(20)28-2)15-22-10-12-23(13-11-22)21(25)17-5-7-18(8-6-17)24(26)27/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAPRDSPRXTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



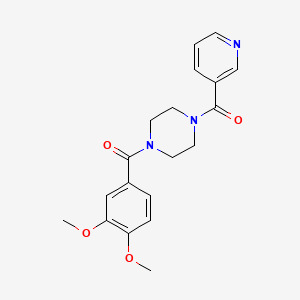
![2-(4-CHLOROPHENOXY)-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3467332.png)
![(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B3467341.png)
![1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3467350.png)
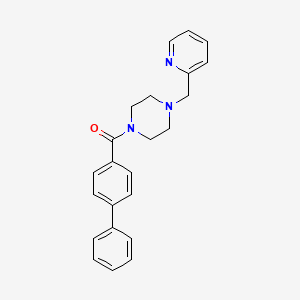
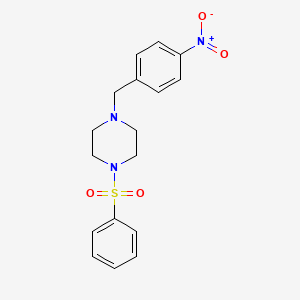
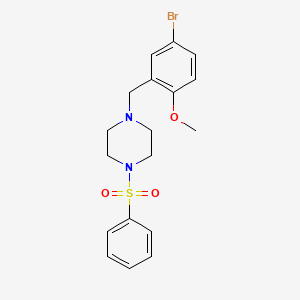
methanone](/img/structure/B3467389.png)
![2-THIENYL{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B3467404.png)
![Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B3467408.png)
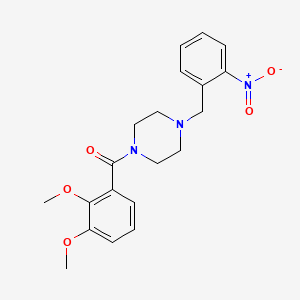
![2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3467419.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B3467426.png)
